7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine
Overview
Description
7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine is a complex organic compound that belongs to the class of benzo[e][1,2,4]triazin-3-amines This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and a methyl group on the benzo[e][1,2,4]triazin-3-amine core
Mechanism of Action
Target of Action
The primary target of 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of the growth of tumor cells, making this compound a potential candidate for cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the replication of DNA and the division of cells. The downstream effect of this is the inhibition of tumor growth .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of tumor cells . This is achieved through the induction of apoptosis within the tumor cells . The compound has shown superior cytotoxic activities against certain cell lines .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[e][1,2,4]triazin-3-amine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and methoxy groups: This step involves the selective chlorination and methoxylation of the phenyl ring.
Chemical Reactions Analysis
7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine include other benzo[e][1,2,4]triazin-3-amines with different substituents. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of chloro and methoxy groups in this compound distinguishes it from other related compounds.
Properties
IUPAC Name |
7-(2-chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-8-5-9(6-13-14(8)18-15(17)20-19-13)11-7-10(21-2)3-4-12(11)16/h3-7H,1-2H3,(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPQJONXEVRXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)N)C3=C(C=CC(=C3)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647589 | |
Record name | 7-(2-Chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867330-72-1 | |
Record name | 7-(2-Chloro-5-methoxyphenyl)-5-methyl-1,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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